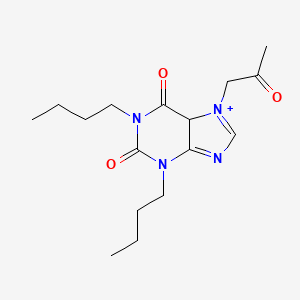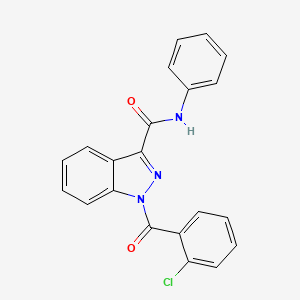
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide is a complex organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps, starting with the preparation of the precursor molecules. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.
科学研究应用
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzamide
- N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothiazole
Uniqueness
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
属性
分子式 |
C15H11F3N2O2S |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
N-(2-methyl-4-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-8-12(20(21)22)6-7-13(9)19-14(23)10-2-4-11(5-3-10)15(16,17)18/h2-8H,1H3,(H,19,23) |
InChI 键 |
LZKGFAMYOKMXID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



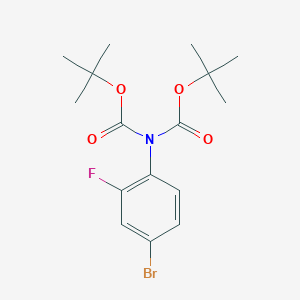


![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
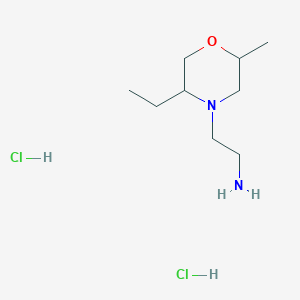
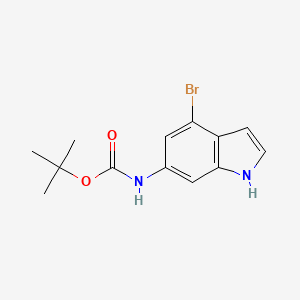
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)

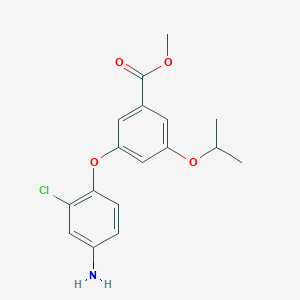
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
